2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine
Overview
Description
“2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine” is a chemical compound with the CAS Number: 1183099-68-4 . It has a molecular weight of 141.18 and its IUPAC name is 2-[(2,2-difluoroethyl)sulfanyl]ethanamine .
Molecular Structure Analysis
The InChI code for “2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine” is 1S/C4H9F2NS/c5-4(6)3-8-2-1-7/h4H,1-3,7H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine” is a liquid at room temperature .Scientific Research Applications
Hepatoprotective Properties
Research focused on designing the synthesis of sulfanyl-substituted 3,5-dimethylisoxazoles, which contain structural analogues of the SAM drug, indicated promising hepatoprotective properties. The study synthesized bis(isoxazol-4-ylmethylsulfanyl)alkanes and evaluated their hepatoprotective activity in a model of acute CC14 intoxication. The findings suggest the potential use of these compounds in hepatoprotective applications (Akhmetova et al., 2018).
Biological Activity of Heteroatomic Compounds
The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives demonstrated significant biological activities. These compounds exhibited antioxidant effects and influenced the functioning of biological membranes, suggesting their usefulness in drug development (Farzaliyev et al., 2020).
Asymmetric Synthesis
An efficient asymmetric synthesis method was developed for various protected anti-1,2-sulfanyl amines. This approach, involving diastereoselective α-alkylation and nucleophilic addition, could be crucial in the synthesis of compounds with pharmaceutical relevance, due to the high diastereomeric and enantiomeric excesses achieved (Enders et al., 2003).
Synthesis of 1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane
The synthesis and structural analysis of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt revealed potential for applications in molecular chemistry. The unique three-dimensional network structures formed by these compounds could be beneficial in various chemical processes (Lennartson & McKenzie, 2011).
Reactivity and Mechanisms of Sultams
Studies on the reactivity and mechanisms of reactions of ethane-1,2-sultams with nucleophiles provided insights into their chemical properties. This research is crucial for understanding and potentially manipulating these compounds for various applications, including pharmaceuticals (Wood, Hinchliffe & Laws, 2002).
Asymmetric Synthesis of Alpha,alpha-Dibranched Beta-Sulfanyl Amines
Research on the stereoselective addition of alpha-methylsulfenyl benzyl carbanions to N-sulfinylketimines led to the asymmetric synthesis of alpha,alpha-dibranched beta-sulfanyl amines. This process is important for synthesizing diastereomerically pure syn-1,2-sulfanyl amines, which have potential applications in medicinal chemistry (Arroyo et al., 2009).
Safety And Hazards
This compound is classified as dangerous with the signal word "Danger" . It has a hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NS/c5-4(6)3-8-2-1-7/h4H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMEGGPIZMBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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